7-tert-Butyl-1-oxaspiro[3.5]nonane
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Overview
Description
7-(tert-Butyl)-1-oxaspiro[3.5]nonane is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. This reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .
Industrial Production Methods
Industrial production methods for 7-(tert-Butyl)-1-oxaspiro[3.5]nonane are designed to be efficient and scalable. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different spiro compounds with altered functional groups.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different spiro compounds with modified functional groups .
Scientific Research Applications
7-(tert-Butyl)-1-oxaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. It is known to interact with sigma receptors, which are involved in various biological processes, including neuroprotection and neuroinflammation. The compound’s effects are mediated through its binding to these receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Uniqueness
7-(tert-Butyl)-1-oxaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
87597-09-9 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
7-tert-butyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3 |
InChI Key |
HUJTVNHEDODGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCO2 |
Origin of Product |
United States |
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